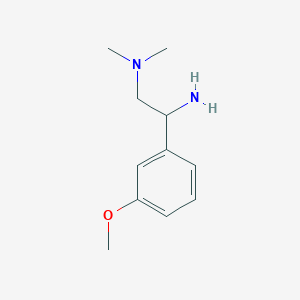

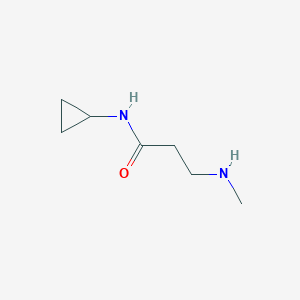

![molecular formula C18H15NO2 B12122726 4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol](/img/structure/B12122726.png)

4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-Méthoxy-2-{[(naphtalène-2-yl)imino]méthyl}phénol est un composé organique appartenant à la classe des bases de Schiff. Les bases de Schiff se caractérisent par la présence d'une liaison C=N, formée par la condensation d'un aldéhyde ou d'une cétone avec une amine primaire.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-Méthoxy-2-{[(naphtalène-2-yl)imino]méthyl}phénol implique généralement la réaction de condensation entre la 4-méthoxy-2-hydroxybenzaldéhyde et la 2-naphtylamine. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol, sous reflux. Le mélange réactionnel est chauffé pour favoriser la formation de la base de Schiff, puis le produit est isolé par filtration et purifié par recristallisation.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, l'utilisation de solvants et de réactifs de qualité industrielle et l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et l'extensibilité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthoxy, conduisant à la formation de dérivés quinoniques.

Réduction : La réduction du groupe imine (C=N) peut produire l'amine correspondante.

Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile aromatique, telles que la nitration, la sulfonation et l'halogénation.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.

Substitution : Des réactifs comme l'acide nitrique (HNO₃) pour la nitration, l'acide sulfurique (H₂SO₄) pour la sulfonation et les halogènes (Cl₂, Br₂) pour l'halogénation.

Principaux produits

Oxydation : Dérivés quinoniques.

Réduction : Amine correspondante.

Substitution : Dérivés nitro, sulfonyl ou halogénés du composé d'origine.

Applications De Recherche Scientifique

Chimie

En chimie, le 4-Méthoxy-2-{[(naphtalène-2-yl)imino]méthyl}phénol est utilisé comme ligand en chimie de coordination.

Biologie

Le composé a été étudié pour ses activités biologiques, notamment ses propriétés antimicrobiennes et antioxydantes. Sa capacité à former des complexes stables avec les ions métalliques en fait un candidat pour le développement de nouveaux médicaments ayant une efficacité accrue.

Médecine

En médecine, les bases de Schiff comme le 4-Méthoxy-2-{[(naphtalène-2-yl)imino]méthyl}phénol sont explorées pour leurs applications thérapeutiques potentielles. Elles sont étudiées pour leur rôle dans la conception de médicaments, en particulier dans le développement de nouveaux antibiotiques et agents anticancéreux.

Industrie

Dans le secteur industriel, ce composé peut être utilisé dans la synthèse de colorants et de pigments. Ses propriétés structurales permettent la création de matériaux ayant des caractéristiques colorimétriques et photophysiques spécifiques.

Mécanisme d'action

Le mécanisme d'action du 4-Méthoxy-2-{[(naphtalène-2-yl)imino]méthyl}phénol implique son interaction avec les molécules biologiques par le biais du groupe imine. Cette interaction peut conduire à l'inhibition de l'activité enzymatique ou à la perturbation des processus cellulaires. La capacité du composé à chélatonner les ions métalliques joue également un rôle important dans son activité biologique, car il peut interférer avec les enzymes et les voies dépendantes des métaux.

Mécanisme D'action

The mechanism of action of 4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol involves its interaction with biological molecules through the imine group. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to chelate metal ions also plays a significant role in its biological activity, as it can interfere with metal-dependent enzymes and pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

2-Méthoxy-4-{[(phénylimino)méthyl]phénol} : Structure similaire mais avec un groupe phényle au lieu d'un groupe naphtyle.

4-Méthoxy-2-{[(4-chlorophényl)imino]méthyl}phénol : Contient un groupe chlorophényle, ce qui peut modifier sa réactivité et son activité biologique.

2-Méthoxy-4-{[(4-méthoxyphényl)imino]méthyl}phénol : Une autre base de Schiff avec un groupe méthoxyphényle.

Unicité

Le 4-Méthoxy-2-{[(naphtalène-2-yl)imino]méthyl}phénol est unique en raison de la présence du groupe naphtyle, qui confère des propriétés électroniques et stériques distinctes. Cette unicité peut influencer sa réactivité, sa stabilité et son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications.

Propriétés

Formule moléculaire |

C18H15NO2 |

|---|---|

Poids moléculaire |

277.3 g/mol |

Nom IUPAC |

4-methoxy-2-(naphthalen-2-yliminomethyl)phenol |

InChI |

InChI=1S/C18H15NO2/c1-21-17-8-9-18(20)15(11-17)12-19-16-7-6-13-4-2-3-5-14(13)10-16/h2-12,20H,1H3 |

Clé InChI |

NEBGYCIMQUVGHS-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C=C1)O)C=NC2=CC3=CC=CC=C3C=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

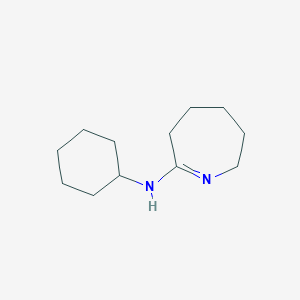

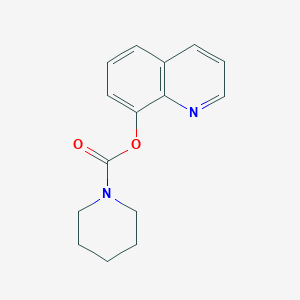

![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)

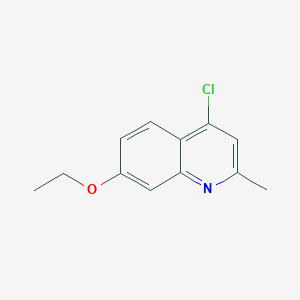

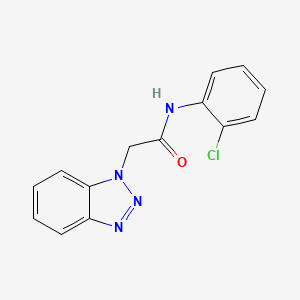

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B12122683.png)

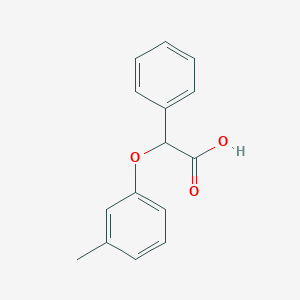

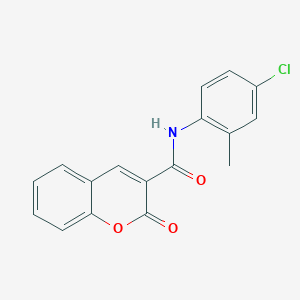

![Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy-](/img/structure/B12122695.png)

![4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122702.png)

![(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122705.png)